molecular formula C15H16FNO2S B10970922 2-fluoro-N-(1-phenylpropyl)benzenesulfonamide

2-fluoro-N-(1-phenylpropyl)benzenesulfonamide

Cat. No.: B10970922
M. Wt: 293.4 g/mol
InChI Key: NURMBWGSUISBLQ-UHFFFAOYSA-N
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Description

2-Fluoro-N-(1-phenylpropyl)-1-benzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a fluorine atom attached to the benzene ring, a phenylpropyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(1-phenylpropyl)-1-benzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzenesulfonyl chloride and 1-phenylpropylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the nucleophilic substitution reaction.

    Procedure: The 2-fluorobenzenesulfonyl chloride is reacted with 1-phenylpropylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure 2-fluoro-N-(1-phenylpropyl)-1-benzenesulfonamide.

Industrial Production Methods

In an industrial setting, the production of 2-fluoro-N-(1-phenylpropyl)-1-benzenesulfonamide may involve large-scale reactors and automated processes to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial production also includes rigorous quality control measures to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-(1-phenylpropyl)-1-benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom in the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids or other oxidized derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzenesulfonamides.

Scientific Research Applications

2-Fluoro-N-(1-phenylpropyl)-1-benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with biological targets.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials with specific properties, such as polymers and coatings.

    Biological Studies: It is used in research to understand its interactions with enzymes and receptors, providing insights into its mechanism of action.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(1-phenylpropyl)-1-benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the sulfonamide group play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-N-(1-phenylpropyl)aniline
  • 2-Fluoro-N-(1-phenylpropyl)benzamide

Comparison

Compared to similar compounds, 2-fluoro-N-(1-phenylpropyl)-1-benzenesulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. The fluorine atom enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H16FNO2S

Molecular Weight

293.4 g/mol

IUPAC Name

2-fluoro-N-(1-phenylpropyl)benzenesulfonamide

InChI

InChI=1S/C15H16FNO2S/c1-2-14(12-8-4-3-5-9-12)17-20(18,19)15-11-7-6-10-13(15)16/h3-11,14,17H,2H2,1H3

InChI Key

NURMBWGSUISBLQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=CC=C2F

Origin of Product

United States

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